2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine
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Overview
Description
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine is a complex organic compound that has been the subject of significant research due to its potential applications in various scientific fields, particularly in chemistry, biology, and medicine. This compound features a cyclopropyl group attached to a triazolo-pyridazin moiety, which is further linked to a pyrimidine ring through a pyrrolidine linker. Its unique structural attributes contribute to its distinct chemical and biological properties, making it an interesting candidate for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine typically involves multi-step organic synthesis protocols A common approach includes the construction of the triazolo[4,3-b]pyridazine core through cyclization reactions involving hydrazine derivatives and corresponding aldehydes or ketones
The pyrrolidine ring can be synthesized through standard reductive amination procedures, where a ketone or aldehyde precursor is reacted with an amine under reducing conditions. The final step involves the coupling of the triazolo-pyridazin core with the pyrrolidine intermediate and the subsequent attachment of the pyrimidine ring.
Industrial Production Methods: Industrial-scale production of this compound may employ similar synthetic routes but optimized for yield and cost-efficiency. This includes the use of catalytic reactions, flow chemistry techniques, and automated synthesis platforms to enhance throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine can undergo a variety of chemical reactions:
Oxidation: : Potential oxidation at the cyclopropyl ring or the pyrrolidine nitrogen.
Reduction: : Reductive modifications may occur at the triazolo-pyridazin core or pyrimidine ring.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, particularly at the pyrimidine and triazolo-pyridazin rings.
Oxidation: : Reagents such as potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminium hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: : Use of nucleophiles (amines, thiols) and electrophiles (halides, sulfonates) under basic or acidic conditions.
Oxidation products include corresponding alcohols, ketones, or carboxylic acids.
Reduction products may involve deoxygenated derivatives or saturated rings.
Substitution reactions yield a variety of functionalized derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in organic synthesis and a building block for complex molecular architectures. Its reactivity and unique structural features enable the synthesis of a wide range of chemical entities.
Biology: In biological research, 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine is used to study molecular interactions and pathways. Its ability to mimic certain biological molecules makes it a useful probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways involved in diseases. It may exhibit activity against certain types of cancer, infections, or neurological disorders.
Industry: In industrial applications, this compound is utilized in the development of novel materials and catalysts. Its unique properties can improve the performance and efficiency of various industrial processes.
Mechanism of Action
The precise mechanism of action for 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic or biochemical effects.
Molecular Targets and Pathways:Enzymes: : Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: : Binding to receptor sites, altering signal transduction and cellular responses.
Nucleic Acids: : Intercalation or binding to DNA/RNA, affecting gene expression and replication.
Comparison with Similar Compounds
Compared to other triazolo-pyridazin compounds, 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine stands out due to its unique cyclopropyl group and pyrrolidine linker. These structural features confer distinct chemical reactivity and biological activity.
Similar Compounds:Triazolo[4,3-b]pyridazin derivatives: : Variants with different substituents on the triazolo-pyridazin ring.
Pyrimidine derivatives: : Compounds with modifications on the pyrimidine ring, affecting their biological properties.
Cyclopropyl-containing compounds: : Other molecules featuring cyclopropyl groups, offering a comparison of their chemical and biological profiles.
With these insights, researchers can further explore the potential of this compound in various scientific domains.
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(5-ethylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-13-9-20-19(21-10-13)25-8-7-14(11-25)12-27-17-6-5-16-22-23-18(15-3-4-15)26(16)24-17/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFESYEUGWXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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